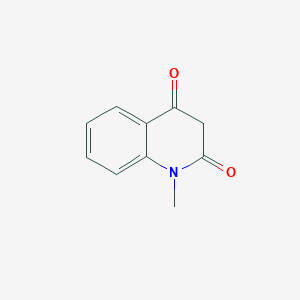

1-methylquinoline-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylquinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYBXZIOLFPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399348 | |

| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61469-95-2 | |

| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 1 Methylquinoline 2,4 1h,3h Dione

Precursor Synthesis and Cyclization Approaches to the 1-methylquinoline-2,4(1H,3H)-dione Core

The construction of the this compound ring system is typically achieved through cyclization reactions of N-substituted anthranilic acid derivatives. A common and effective strategy is a variation of the Conrad-Limpach synthesis.

The process often begins with the N-methylation of isatoic anhydride (B1165640) using a methylating agent like methyl iodide in a polar aprotic solvent such as dimethylacetamide (DMAC), which yields 1-methyl-2H-benzo[d] researchgate.netnih.govoxazine-2,4(1H)-dione. nih.gov This intermediate can then be reacted with the enolate of a malonic acid ester. However, a more direct approach involves the reaction of N-methylaniline with diethyl malonate. This reaction, when heated at high temperatures, first forms an intermediate amide, which then undergoes thermal cyclization to produce the quinolinedione skeleton.

Another well-established method is the cyclization of N-acyl anthranilic acid derivatives. For instance, N-methylanthranilic acid can be acylated with malonyl chloride or reacted with Meldrum's acid, followed by cyclization to afford the target dione. The choice of cyclization conditions, often involving high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA), is crucial for achieving good yields. researchgate.net The resulting product, 4-hydroxy-1-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its 2,4-dione form, with the hydroxy-ketone form often being more stable. researchgate.netsigmaaldrich.com

A summary of a typical synthetic approach is presented below:

Table 1: General Synthetic Route for this compound| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | N-methylaniline, Diethyl malonate | High Temperature (e.g., >200 °C) | This compound |

Multi-Component Reaction Strategies utilizing this compound

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. The 1,3-dicarbonyl nature of this compound makes it an excellent substrate for such transformations.

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. researchgate.net Three-component reactions involving isatin (B1672199), an amine source, and a carbon nucleophile are a cornerstone for their synthesis. This compound can serve as the carbon nucleophile (as a 1,3-dicarbonyl compound) in these reactions. nih.gov

In a typical reaction, isatin is activated by a Lewis acid or condenses with a primary amine to form a reactive ketimine intermediate. The enol or enolate form of this compound then attacks this intermediate. Subsequent intramolecular cyclization and dehydration steps lead to the formation of complex spiro[indoline-quinoline] derivatives. uevora.pt These reactions are often catalyzed by Lewis acids like AgBF₄ or InCl₃ and can be performed under mild conditions, offering an efficient route to diverse spirooxindole libraries. nih.gov

The C3 position of this compound is an active methylene (B1212753) group, flanked by two electron-withdrawing carbonyl groups. This structural feature allows it to readily participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.orgsigmaaldrich.com

In the presence of a basic catalyst, such as piperidine, ammonium (B1175870) acetate, or an amine-functionalized framework, the C3 proton is abstracted to form a nucleophilic carbanion. nih.gov This carbanion then attacks the carbonyl carbon of an aldehyde. The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield a thermodynamically stable α,β-unsaturated product, specifically a 3-ylidene-1-methylquinoline-2,4(1H,3H)-dione derivative. This reaction is highly versatile and provides a straightforward method for introducing a wide range of substituents at the C3 position, which is valuable for creating libraries of compounds for biological screening. researchgate.netnih.gov

Functionalization and Derivatization Reactions of this compound

Beyond its use as a core building block, the this compound scaffold can be further functionalized at its reactive positions, most notably at the C3 carbon.

While direct sulfonylation of the C3-H bond is less common, methods have been developed to introduce sulfonyl groups to a methyl substituent at the C3 position. These methods often involve a cascade reaction where the quinolinedione ring is formed concurrently with the functionalization.

One such strategy involves a visible light-induced or copper-catalyzed cascade sulfonylation/cyclization of N-(2-cyanophenyl)acrylamides with sulfonyl hydrazides or other sulfonyl sources. This approach generates 3-((arylsulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-diones in good yields. The reaction proceeds under metal-free conditions when using a photocatalyst or with a simple copper catalyst, showcasing its utility and environmental compatibility.

Table 2: Examples of Sulfonylation Reactions to form Quinoline-2,4-dione Derivatives

| R Group on Sulfone | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Phenyl | CuI, (NH₄)₂S₂O₈, 80 °C | 1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 95% |

| 4-Chlorophenyl | Eosin Y, Blue LEDs, rt | 3-(((4-chlorophenyl)sulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 76% |

| 4-Fluorophenyl | Eosin Y, Blue LEDs, rt | 3-(((4-fluorophenyl)sulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 76% |

| Cyclopropyl | Eosin Y, Blue LEDs, rt | 3-((cyclopropylsulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 71% |

| Butyl | CuI, (NH₄)₂S₂O₈, 80 °C | 3-((butylsulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 63% |

Data compiled from published research findings.

The active methylene group at the C3 position is susceptible to electrophilic halogenation. This provides a direct route to 3-halo-1-methylquinoline-2,4(1H,3H)-diones, which are valuable intermediates for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions.

The halogenation can be readily achieved using common electrophilic halogenating agents. For example, reacting this compound with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or chloroform (B151607) affords the corresponding 3-chloro- or 3-bromo- (B131339) derivatives in high yield. The synthesis of related compounds like 3-chloro-4-methylquinolin-2(1H)-one has been reported, confirming the viability of this transformation on the quinolinedione core. researchgate.net Similarly, methods for preparing 3-bromoquinoline-2(1H)-thiones suggest the reactivity of this position towards bromination. semanticscholar.org These halogenated derivatives serve as key precursors for introducing further diversity into the quinolinedione scaffold.

Click Chemistry Functionalization through Azide (B81097) and Alkyne Intermediates

Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful tool for the modular synthesis of complex molecules through reliable and high-yielding reactions. metabion.comresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.govresearchgate.net This methodology has been widely adopted in various fields, including drug discovery and bioconjugation. researchgate.netnih.govnih.gov

In the context of this compound, the introduction of azide and alkyne functionalities opens avenues for its incorporation into larger, more complex molecular architectures. For instance, derivatives of quinazoline-2,4(1H,3H)-dione, a structurally related scaffold, have been functionalized using click chemistry. nih.gov The synthesis of an azide derivative from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide serves as a key intermediate for subsequent click reactions. nih.gov This approach allows for the conjugation of the quinolinedione core with other molecules bearing a terminal alkyne.

The general strategy involves the synthesis of an azide or alkyne derivative of this compound. This can be achieved through various synthetic routes. For example, treatment of a suitable precursor with sodium azide can introduce the azide functionality. mdpi.com Conversely, the incorporation of an alkyne can be accomplished by reacting a precursor with an alkyne-containing reagent, such as 4-pentynoic acid in the presence of coupling agents like EDC hydrochloride and DMAP. nih.gov

Once the azide or alkyne-functionalized this compound is obtained, it can be reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to yield the desired triazole-linked product. mdpi.comresearchgate.net This reaction is known for its high efficiency and selectivity, proceeding under mild conditions with minimal by-products. metabion.comnih.gov

The resulting triazole ring is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and other non-covalent interactions. nih.gov This has been exploited in the design of various bioactive molecules. rsc.org

Annulation and Ring-Fused Systems derived from this compound

The this compound scaffold serves as a versatile building block for the construction of more complex, ring-fused heterocyclic systems. These annulation reactions often lead to the formation of polycyclic structures with interesting biological properties.

One common approach involves the reaction of 4-hydroxy-2-quinolones, the tautomeric form of the dione, with various reagents to build additional rings. For example, a one-step synthesis starting from 4-hydroxy-2-quinolone and ethyl acetoacetate (B1235776) in the presence of pyridine (B92270) proceeds via a Michael addition followed by cyclization to yield an angular isomer, 4-methylpyrano[3,2-c]quinolin-2,5[6H]-dione. researchgate.net This reaction can be extended to synthesize a variety of pyrano[3,2-c]quinolin-2-one derivatives. researchgate.net

Similarly, tandem cyclization of 4-hydroxy-1-methyl-2-quinolone (B592664) with chalcones, catalyzed by a task-specific ionic liquid, provides a solvent-free method for constructing pyrano[3,2-c]quinolin-2-ones. researchgate.net The reaction is believed to proceed through a Michael addition followed by cyclization. researchgate.net

Furthermore, the synthesis of fused tricyclic quinolones has been achieved through various methodologies. One such method involves the N-amination of a quinoline (B57606) derivative followed by condensation with an aroyl isocyanate, which readily cyclizes to form a fused nih.govrsc.orgrsc.orgtriazino ring system. researchgate.net Another approach utilizes the reaction of a carbohydrazide (B1668358) derivative with triphosgene (B27547) to construct a similar fused triazine ring. researchgate.net

The Friedländer annulation is another powerful tool for the synthesis of quinolines and their fused derivatives. rsc.org This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. rsc.org Domino reactions, which combine multiple transformations in a single operation, have also been employed for the efficient synthesis of various quinolinone derivatives, including 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. nih.gov These methods often involve steps like reduction or oxidation followed by cyclization, SNAr-terminated sequences, or metal-promoted processes. nih.gov

The table below summarizes some of the annulation reactions involving quinolinone derivatives.

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Reference(s) |

| 4-Hydroxy-2-quinolone, Ethyl acetoacetate | Pyridine | 4-Methylpyrano[3,2-c]quinolin-2,5[6H]-dione | researchgate.net |

| 4-Hydroxy-1-methyl-2-quinolone, Chalcones | Task-specific ionic liquid | Pyrano[3,2-c]quinolin-2-ones | researchgate.net |

| Methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolinecarboxylate | N-amination, Aroyl isocyanate, Ammonia/Ethanol | 1H- nih.govrsc.orgrsc.orgTriazino[1,6-a]quinoline-2,4,6(3H)-trione | researchgate.net |

| 2-Aminoacetophenone, Acylating agents | Various | 4-Hydroxy-2(1H)-quinolone | researchgate.net |

| o-Phenylenediamine, Oxalic acid | Grinding (solvent-free) | 1,4-Dihydro-quinoxaline-2,3-dione | ias.ac.in |

Mechanistic Investigations of Synthetic Transformations of this compound

Understanding the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. The reactivity of this scaffold is largely dictated by the presence of the quinoline-2,4-dione core, which can exist in tautomeric forms, notably the 4-hydroxy-2(1H)-quinolone form. researchgate.net

The synthesis of the quinoline-2,4(1H,3H)-dione ring system itself can proceed through several pathways. One common method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters. The mechanism of such reactions has been a subject of study, with domino reactions offering efficient routes to quinolinone structures. nih.gov For instance, the synthesis of 2,3-dihydro-4(1H)-quinolinones can be achieved through a multi-catalytic approach involving a Pd-catalyzed N-alkylation followed by an intramolecular thiazolium salt-catalyzed Stetter reaction. nih.gov

The annulation reactions to form fused systems often proceed through initial nucleophilic attack. In the formation of pyrano[3,2-c]quinolin-2,5[6H]-dione from 4-hydroxy-2-quinolone and ethyl acetoacetate, the proposed mechanism involves a Michael addition followed by cyclization. researchgate.net Similarly, the reaction with chalcones likely follows a Michael addition pathway. researchgate.net

Mechanistic insights into cycloaddition reactions, such as the homo-Diels-Alder reaction of N-substituted 1,2,4-triazoline-3,5-diones (TADs) with bicycloalkadienes, have revealed the formation of strained heterocyclic compounds. mdpi.comresearchgate.net While unsubstituted dienes typically yield the expected homo-Diels-Alder adducts, the presence of electron-withdrawing groups can lead to the formation of "insertion" products, suggesting complex mechanistic pathways possibly involving diradical intermediates. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the optimized geometrical configurations, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) of related heterocyclic systems. rsc.org These studies provide valuable information about the reactive sites for electrophilic and nucleophilic attacks, helping to rationalize and predict the outcomes of chemical transformations. rsc.org

For the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and o-aminobenzonitriles, mechanistic studies have proposed that a basic catalyst is necessary to enhance the reactivity of the amino group. mdpi.com The reaction is believed to proceed through nucleophilic attack of the amino group on CO2, followed by intramolecular cyclization and rearrangement to form the final product. mdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including quinoline derivatives. nih.govresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

One-pot multicomponent reactions are a hallmark of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing the number of purification steps and solvent usage. nih.gov Several one-pot procedures have been developed for the synthesis of quinoline and its derivatives. nih.gov For example, the synthesis of polyfunctionally substituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones has been achieved through a three-component one-pot reaction of aromatic amines, barbituric acid, and aromatic aldehydes. nih.gov

The use of alternative energy sources, such as microwave irradiation and ultrasonication, has also been explored to promote greener synthesis. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing various quinoline derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been accomplished in a one-pot reaction at room temperature by simply grinding the reactants (substituted o-phenylene diamine and oxalic acid) together, demonstrating excellent atom economy. ias.ac.in

The development and use of recyclable and environmentally benign catalysts are also central to sustainable synthesis. rsc.org Ionic liquids have emerged as promising green catalysts and reaction media due to their low vapor pressure and potential for recyclability. mdpi.com For instance, a task-specific ionic liquid has been used as a catalyst for the solvent-free synthesis of pyrano[3,2-c]quinolin-2-ones. researchgate.net Furthermore, solid-supported catalysts, such as PEG-bound sulfonic acid and SiO2-HClO4, have been employed in the Friedländer reaction to afford excellent yields and allow for easy catalyst separation and reuse. researchgate.net

The following table highlights some green chemistry approaches for the synthesis of quinoline and related heterocyclic systems.

| Green Chemistry Approach | Example Reaction | Key Advantages | Reference(s) |

| One-pot Multicomponent Reaction | Synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from anilines, barbituric acid, and aldehydes | High atom economy, reduced waste, simplified workup | nih.gov |

| Microwave-Assisted Synthesis | Synthesis of 2-amino-pyrimido[4,5-b]-quinolin-4(10H)-ones | Shorter reaction times, increased yields | nih.gov |

| Solvent-Free Synthesis | Grinding synthesis of 1,4-dihydro-quinoxaline-2,3-diones from o-phenylene diamine and oxalic acid | Elimination of hazardous solvents, high atom economy | ias.ac.in |

| Recyclable Catalysts | Use of ionic liquids for the synthesis of pyrano[3,2-c]quinolin-2-ones | Catalyst reusability, often solvent-free conditions | researchgate.net |

| Solid-Supported Catalysts | Friedländer reaction using PEG-bound sulfonic acid or SiO2-HClO4 | Easy catalyst separation and recycling, high yields | researchgate.net |

| Use of Greener Solvents | Synthesis of 2-ethoxycarbonylthieno[2,3-b]quinolines in γ-valerolactone | Use of a biomass-derived solvent | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methylquinoline 2,4 1h,3h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including derivatives of 1-methylquinoline-2,4(1H,3H)-dione. Through the analysis of various NMR experiments, a complete picture of the molecular structure can be assembled.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound derivatives, the ¹H NMR spectrum typically reveals distinct signals for the N-methyl protons, aromatic protons, and any substituents on the quinoline (B57606) ring.

For instance, in the ¹H NMR spectrum of 3-diazo-1-methylquinoline-2,4(1H,3H)-dione, the N-methyl protons appear as a singlet. The aromatic protons on the quinoline core typically exhibit complex splitting patterns (doublets, triplets, or multiplets) in the downfield region, with their specific chemical shifts and coupling constants being dependent on their position and the presence of other substituents. For example, the proton at position 5 (H-5) often appears as a doublet of doublets due to coupling with H-6 and H-7.

Substituents on the quinoline ring will introduce additional signals. For example, a methyl group on the aromatic ring will show a singlet in the aliphatic region, while an ethyl group will present as a quartet and a triplet.

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | N-CH₃ (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |

| 3-Diazo-1-methylquinoline-2,4(1H,3H)-dione | CDCl₃ | 3.65 (s) | 7.20-8.15 (m) | - |

| 1-Methyl-3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | DMSO-d₆ | 3.52 (s) | 7.30-8.05 (m) | 8.25 (s, triazole H), 8.90 (s, triazole H) |

| 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione | - | - | - | - |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal.

The carbonyl carbons (C-2 and C-4) are characteristically found in the most downfield region of the spectrum, typically between 160 and 180 ppm. The N-methyl carbon appears in the aliphatic region, usually between 30 and 40 ppm. The aromatic and vinyl carbons of the quinoline ring resonate in the range of approximately 115 to 150 ppm. The specific chemical shifts of these carbons are sensitive to the electronic effects of substituents on the ring. chemguide.co.uk

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | C=O (ppm) | N-CH₃ (ppm) | Aromatic/Vinyl C (ppm) |

| 3-Diazo-1-methylquinoline-2,4(1H,3H)-dione | CDCl₃ | 175.4, 159.0 | - | 115.0, 120.8, 122.8, 126.8, 133.8, 135.2, 140.4 |

| 1-Methyl-3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | DMSO-d₆ | 173.5, 157.9 | 29.8 | 115.8, 119.5, 123.2, 125.8, 136.5, 140.1 |

| 6-Methylquinoline | CDCl₃ | - | - | 121.2, 126.5, 128.7, 129.3, 135.9, 147.5, 150.1, 157.3, 21.6 (CH₃) |

Nitrogen-15 (¹⁵N) NMR Analysis

Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms in the quinoline-2,4-dione core. huji.ac.il The chemical shifts of the nitrogen atoms are highly dependent on their chemical environment, including hybridization and participation in hydrogen bonding. For this compound, the nitrogen at position 1, being part of an amide-like system, will have a characteristic chemical shift. This technique is particularly useful for studying tautomerism and protonation sites within the molecule. researchgate.net The use of ¹⁵N-labeled compounds can significantly enhance the signal intensity, making the analysis more feasible. huji.ac.ilnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the complete structure of complex molecules. science.govmdpi.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. walisongo.ac.id For this compound derivatives, COSY spectra can be used to trace the connectivity of the aromatic protons around the quinoline ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). walisongo.ac.id It is invaluable for assigning the carbon signals based on the known proton assignments. For example, the signal for the N-methyl protons in the ¹H NMR spectrum will correlate with the N-methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows long-range correlations between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for piecing together the entire molecular framework, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. For instance, correlations from the N-methyl protons to the C-2 and C-8a carbons can confirm the position of the methyl group.

Vibrational Spectroscopy (Infrared/Fourier-Transform Infrared) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound and its derivatives, the most prominent absorption bands are typically those of the carbonyl (C=O) groups. impactfactor.org The two carbonyl groups at positions 2 and 4 usually give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and hydrogen bonding. Other characteristic bands include C-H stretching vibrations of the methyl and aromatic groups (around 2800-3100 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The presence of other functional groups in derivatives will result in additional characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (Amide) | 1650 - 1700 |

| C=O (Ketone) | 1700 - 1750 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. HRMS provides highly accurate mass measurements, often to four or more decimal places.

For a this compound derivative, HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying an unknown substance. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For example, the molecular ion peak [M]⁺ in the HRMS spectrum of this compound would correspond to the exact mass of C₁₀H₉NO₂. The observation of this peak with high mass accuracy provides strong evidence for the presence of the target compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the structure and reactivity of this compound derivatives. The crystallographic data of several derivatives have been reported, revealing key structural features and packing motifs.

A notable example is the X-ray structure analysis of 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) , a dimeric derivative of the core scaffold. helsinki.fi The crystal structure of this compound was determined to be hexagonal, with unit cell parameters a = 19.3922(5) Å, b = 19.3922(5) Å, and c = 4.06650(10) Å. helsinki.fi The molecules are arranged in columns parallel to the c-axis, where the V-shaped molecules are densely packed. helsinki.fi This packing is stabilized by attractive π-π stacking interactions between the quinoline rings of adjacent molecules within the columns. helsinki.fi Furthermore, the structure reveals the presence of two intramolecular hydrogen bonds between the C=O and OH groups of the two quinoline moieties. helsinki.fi

The introduction of bulky substituents at the 3-position significantly influences the molecular conformation. The crystal structure of 3-(1-Adamantylamino)-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione has been elucidated, revealing a monoclinic crystal system. researchgate.net In this derivative, the quinoline and benzene (B151609) rings are essentially planar, with a significant dihedral angle of 82.87 (4)° between them. researchgate.net The adamantane (B196018) cage adopts its classic chair conformations. researchgate.net The crystal packing is characterized by enantiomers linked into chains along the c-axis through N—H⋯O hydrogen bonds. researchgate.net Further stability is conferred by C–H⋯π interactions between pairs of enantiomers, resulting in a two-dimensional network. researchgate.net

The substitution pattern on the quinoline ring also plays a critical role in the solid-state arrangement. For instance, the crystal structure of 3-Chloro-4-methylquinolin-2(1H)-one , a related quinolinone derivative, shows that adjacent molecules form dimers through pairs of N1—H1···O1 hydrogen bonds, creating an R22(8) ring motif. The crystal structure is further stabilized by weak π–π interactions between the benzene and quinoline rings of neighboring molecules.

These crystallographic studies provide invaluable insights into the solid-state structures of this compound derivatives. The interplay of substituent effects, hydrogen bonding, and π-π stacking interactions dictates the molecular conformation and the supramolecular architecture, which are fundamental to understanding their chemical and physical properties.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) | Hexagonal | - | 19.3922(5) | 19.3922(5) | 4.06650(10) | 90 | 90 | 120 | helsinki.fi |

| 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) | Monoclinic | - | 9.4906(5) | 9.4816(6) | 19.2193(15) | 90 | 90 | 90 | helsinki.fi |

| 3-(1-Adamantylamino)-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione | Monoclinic | P2/c | 9.9714(4) | 24.1041(11) | 9.3805(5) | 90 | 113.111(5) | 90 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 1 Methylquinoline 2,4 1h,3h Dione Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the physicochemical properties of molecules like 1-methylquinoline-2,4(1H,3H)-dione at a reasonable computational cost. nih.gov By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can effectively model the system's behavior. nih.gov

Optimization of Molecular Geometries and Conformational Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For quinoline (B57606) derivatives, DFT calculations are used to determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.gov For instance, in a related quinolinone derivative, the planarity of the quinoline and benzene (B151609) rings was confirmed, with minimal deviations from the best plane. researchgate.net This foundational analysis is crucial for the accuracy of all subsequent computational predictions.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors (e.g., energy gap, hardness, softness)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic and optical properties of molecules, including their reactivity and potential for intramolecular charge transfer (ICT). nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. researchgate.netnih.gov Conversely, a small energy gap indicates a more reactive and softer molecule. nih.gov For a series of related quinoline derivatives, the HOMO-LUMO gap was found to vary, indicating differing levels of stability and reactivity among the compounds. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Table 1: Representative Global Reactivity Descriptors for a Quinoline Derivative System

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Chemical Softness (S) | 0.25 |

| Electrophilicity Index (ω) | 5.06 |

Note: The values in this table are illustrative and represent typical ranges observed for quinoline-based systems. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential. For quinoline derivatives, the MEP surface can highlight the electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other reagents. nih.gov

Prediction and Correlation of Spectroscopic Parameters (NMR, IR) with Experimental Data

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and correlated with experimental IR spectra. This helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, hydrogen bonding interactions can significantly alter the IR spectra, leading to frequency shifts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be computed and compared with experimental NMR data. A strong correlation between the calculated and experimental spectra provides confidence in the optimized molecular structure. nih.gov

This correlation between theoretical and experimental data is a critical step in ensuring the reliability of the computational approach. nih.gov

Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov This method is crucial in drug discovery and helps to understand the structure-activity relationship of potential drug candidates. nih.gov

For quinoline-2,4(1H,3H)-dione derivatives, docking studies have been employed to investigate their binding modes with various biological targets. For example, derivatives have been docked into the active sites of proteins like topoisomerase IIβ and c-Met/VEGFR-2 tyrosine kinases. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.govnih.gov The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction.

Analysis of Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics and photonics. mdpi.commdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit significant NLO responses. mdpi.com

Computational methods, particularly DFT, are used to calculate the NLO properties of molecules, such as the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ). mdpi.comnih.gov A large HOMO-LUMO gap can be indicative of good NLO properties. nih.gov The calculated NLO values for quinoline derivatives can be compared to standard NLO materials like urea (B33335) to assess their potential. nih.gov Theoretical investigations into the NLO properties of new quinolinone derivatives have shown their potential for application as third-order nonlinear optical materials. mdpi.com

Biological Activities and Mechanistic Insights of 1 Methylquinoline 2,4 1h,3h Dione Analogues in Preclinical Research

Anticancer Activity Evaluations

The quest for novel and more effective chemotherapeutic agents has led to the exploration of quinoline-2,4(1H,3H)-dione and quinazoline-2,4(1H,3H)-dione scaffolds. These structures have demonstrated considerable cytotoxic effects against a variety of human cancer cell lines, operating through several distinct molecular pathways.

Numerous studies have documented the potent in vitro cytotoxic effects of quinoline (B57606) and quinazoline-dione analogues across a range of human cancer cell lines. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety displayed strong cytotoxicity against the MX-1 breast cancer cell line. Specifically, compounds 10 and 11 from this series showed IC₅₀ values of less than 3.12 µM and 3.02 µM, respectively. Another study highlighted 3-substituted quinazoline-2,4(1H,3H)-dione analogues, with compounds 4b and 4e exhibiting more potent cytotoxic activity against the HCT-116 colorectal cancer cell line than the multi-kinase inhibitor, cabozantinib. nih.gov

Further research into 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones revealed high cytotoxic effects in both MCF-7 breast cancer and HL-60 leukemia cells. The most active analogues in HL-60 cells, compounds 5b , 5f , and 5r , registered IC₅₀ values below 0.3 µM. researchgate.net Similarly, certain cyclopenta[b]quinoline-1,8-dione derivatives, such as compound 6h , showed notable cytotoxic activity, particularly against Raji and HeLa cell lines, with IC₃₀ values of 82 and 24.4 µM, respectively. nih.gov Plastoquinone (B1678516) analogues have also been investigated, with analogue AQ-12 showing high activity against several colorectal cancer cell lines, including HCT-116 (GI₅₀ = 1.93 µM), HCT-15 (GI₅₀ = 2.20 µM), and SW-620 (GI₅₀ = 2.09 µM). nih.gov

| Compound/Analogue | Cancer Cell Line | Potency (IC₅₀/GI₅₀/IC₃₀) | Reference |

|---|---|---|---|

| Analogue 11 | MX-1 (Breast) | IC₅₀ = 3.02 µM | mdpi.com |

| Analogue 4b | HCT-116 (Colorectal) | Higher than Cabozantinib | nih.gov |

| Analogue 5b | HL-60 (Leukemia) | IC₅₀ < 0.3 µM | researchgate.net |

| Analogue 6h | HeLa (Cervical) | IC₃₀ = 24.4 µM | nih.gov |

| Analogue AQ-12 | HCT-116 (Colorectal) | GI₅₀ = 1.93 µM | nih.gov |

The anticancer effects of quinoline-dione analogues are attributed to their interaction with various cellular targets. A prominent mechanism is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. While some quinoline-based compounds have been validated as potent inhibitors of human topoisomerase I, trapping the Top1-DNA cleavage complexes and leading to cell death researchgate.net, related quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a broader potential for topoisomerase inhibition across different domains of life. nih.gov

Beyond topoisomerase, other mechanisms have been elucidated. Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were specifically designed as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, key proteins in tumor angiogenesis and metastasis. nih.gov These compounds showed remarkable inhibitory activity against both enzymes. nih.gov Other proposed mechanisms include the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of proteins critical for DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1/2 inhibitors, which can potentiate the cytotoxicity of DNA-damaging agents. mdpi.com Additionally, some analogues have been shown to induce apoptosis and cell cycle arrest, indicating interference with fundamental cell proliferation processes. nih.gov

Antimicrobial Properties

Analogues of 1-methylquinoline-2,4(1H,3H)-dione have also been recognized for their significant antimicrobial capabilities, demonstrating activity against a wide range of bacterial and fungal pathogens.

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown considerable promise as antibacterial agents. In one study, a series of novel derivatives was evaluated against both Gram-positive and Gram-negative bacterial strains. nih.gov Compounds 13 and 15 from this series demonstrated a broad spectrum of activity. nih.gov Specifically, compound 13 showed moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm and a potent, specific activity against Escherichia coli, with an inhibition zone of 15 mm and a Minimum Inhibitory Concentration (MIC) of 65 mg/mL, comparable to reference drugs. nih.gov Another investigation into quinazolin-2,4-dione derivatives found that compounds 2b and 2c exhibited the lowest MIC values of 10 mg/mL against Staphylococcus haemolyticus and were also effective against S. aureus. nih.gov

| Compound/Analogue | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Analogue 13 | Escherichia coli | MIC = 65 mg/mL; Zone = 15 mm | nih.gov |

| Analogue 13 | Staphylococcus aureus | Zone = 9 mm | nih.gov |

| Analogue 2b | Staphylococcus haemolyticus | MIC = 10 mg/mL | nih.gov |

| Analogue 2c | Staphylococcus haemolyticus | MIC = 10 mg/mL | nih.gov |

| Analogue 2c | Staphylococcus aureus | MIC = 11 mg/mL | nih.gov |

The antifungal potential of quinoline-based compounds has been actively explored. A study focusing on quinoline derivatives demonstrated selective action, where some compounds were active against yeasts and others against filamentous fungi. nih.gov Compound 5 in this study showed potent and selective action against dermatophytes, with MIC values ranging from 12.5 to 25 µg/mL. nih.gov In contrast, compounds 2 and 3 were active against Candida species, with MICs between 25 and 50 µg/mL. nih.gov

Further research on fluorinated quinoline analogs revealed good antifungal activity at a concentration of 50 μg/mL. mdpi.com Several compounds in this series, including 2b , 2e , 2f , 2k , and 2n , exhibited over 80% inhibition against the plant pathogenic fungus Sclerotinia sclerotiorum. mdpi.com Additionally, some 2(1H)-quinolinone derivatives tethered to a 1,3,5-triazine (B166579) core showed moderate activity against fungi such as Aspergillus niger and Candida albicans. icm.edu.pl The broad utility of the quinoline scaffold is highlighted by its presence in both natural and synthetic antifungal agents. bohrium.com

The antimicrobial efficacy of these compounds is underpinned by specific molecular interactions. Several antitumor quinoids have been identified as mechanism-based inhibitors of thioredoxin reductase (TR), a key enzyme in cellular redox balance. nih.gov The inhibition is often time-dependent and irreversible, suggesting a covalent modification of the enzyme. nih.gov The study of various quinoids, including diaziquone (B1670404) and doxorubicin, revealed Ki values for TR inhibition in the micromolar to nanomolar range, highlighting this as a critical mechanism contributing to their cytotoxic effects. nih.gov

In the context of antibacterial action, a comprehensive study has shown that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mode of action explains the broad-spectrum activity observed for many compounds within this class. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The quinoline scaffold, particularly when substituted with hydroxyl groups, is recognized for its antioxidant potential. researchgate.netmdpi.com Analogues based on the 4-hydroxyquinolin-2-one and quinoline-2,4-dione core structures have been identified as promising antioxidants and radical scavengers. researchgate.net Their mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a process facilitated by the presence of phenolic hydroxyl groups. mdpi.com

The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) methods. e3s-conferences.orgmdpi.com For instance, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share a core quinolinone structure, have demonstrated significant DPPH radical scavenging activity. Specifically, certain derivatives showed scavenging percentages of 70.6% and 73.5% at a concentration of 10 µM, which is comparable to the standard antioxidant, Trolox. mdpi.com

While direct quantitative data for a series of this compound analogues in these specific assays is not extensively detailed in the reviewed literature, the activity of the broader quinolinone class suggests a strong potential for these compounds as antioxidants. The presence of the N-methyl group and various substituents on the quinoline ring would modulate this activity, representing an area for further investigation.

Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of various enzymes, revealing potential therapeutic applications.

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. ugm.ac.id Several quinoline-based compounds have been identified as effective inhibitors of this enzyme. A study on quinoline- and isoindoline-integrated polycyclic compounds found that derivative 7d exhibited noteworthy inhibitory activity against α-amylase with a half-maximal inhibitory concentration (IC50) of 0.21 mM, which was comparable to the standard drug acarbose (B1664774) (IC50: 0.25 mM). e3s-conferences.org

In another study, a series of nineteen 7-quinolinyl-bearing triazole analogues were synthesized and evaluated for their α-amylase inhibitory profile. These compounds displayed a wide range of activities, with IC50 values spanning from 0.80 µM to 40.20 µM. researchgate.net Seven of these compounds showed superior potency to the standard, acarbose (IC50 = 10.30 µM). researchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected Quinoline Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 11d | 0.80 ± 0.05 | researchgate.net |

| 9d | 1.50 ± 0.10 | researchgate.net |

| 18d | 1.80 ± 0.10 | researchgate.net |

| 10d | 2.10 ± 0.10 | researchgate.net |

| 12d | 4.30 ± 0.10 | researchgate.net |

| 5d | 5.30 ± 0.20 | researchgate.net |

| 14d | 6.40 ± 0.30 | researchgate.net |

| Acarbose (Standard) | 10.30 ± 0.20 | researchgate.net |

| Compound 7d | 210 (0.21 mM) | e3s-conferences.org |

| Acarbose (Standard) | 250 (0.25 mM) | e3s-conferences.org |

This table presents a selection of potent α-amylase inhibitors from the quinoline class, demonstrating the potential of this scaffold.

Sphingosine kinases (SphK), existing in two isoforms (SphK1 and SphK2), are critical enzymes in cell signaling, catalyzing the formation of the bioactive lipid sphingosine-1-phosphate (S1P). mdpi.com Upregulation of SphK is linked to various diseases, including cancer, making it an attractive therapeutic target. mdpi.com

Researchers have explored quinoline-5,8-dione derivatives as SphK inhibitors. In one study, a panel of these compounds was tested at a 10 µM concentration, with most exhibiting dual inhibitory effects on both SphK1 and SphK2. mdpi.com Further investigation of lead compounds provided specific IC50 values, highlighting the potential for developing potent inhibitors from this structural class. mdpi.com For instance, compound 20 showed an IC50 of 10.5 µM against SphK1 and 13.9 µM against SphK2. mdpi.com

Table 2: Sphingosine Kinase Inhibition by Quinoline-5,8-dione Analogues

| Compound | % Inhibition at 10 µM (SphK1) | % Inhibition at 10 µM (SphK2) | IC50 (µM) - SphK1 | IC50 (µM) - SphK2 | Reference |

|---|---|---|---|---|---|

| 4 | 46% | 27% | 15.6 | > 50 | mdpi.com |

| 5 | 54% | 56% | - | - | mdpi.com |

| 6 | 58% | 56% | - | - | mdpi.com |

| 7 | 54% | 58% | - | - | mdpi.com |

| 8 | 30% | 40% | - | - | mdpi.com |

| 9 | 55% | 57% | - | - | mdpi.com |

| 20 | - | - | 10.5 | 13.9 | mdpi.com |

This table summarizes the inhibitory activity of novel quinoline-5,8-dione derivatives against SphK1 and SphK2, indicating a promising avenue for dual inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective therapeutic agents. nih.gov For quinoline-based compounds, SAR studies have provided valuable insights.

In the context of alpha-amylase inhibition , studies on 7-quinolinyl-bearing triazole analogues revealed that the nature of the substituent on an attached phenyl ring significantly influences activity. Analogues featuring electron-withdrawing groups, such as chloro (-Cl), nitro (-NO2), and fluoro (-F), generally demonstrated higher inhibitory potential against α-amylase compared to those with electron-donating or other groups like methoxy (B1213986) (-OCH3), bromo (-Br), and methyl (-CH3). researchgate.net This suggests that electronic effects play a key role in the interaction with the enzyme's active site.

For sphingosine kinase inhibition , SAR studies on quinoline-5,8-dione derivatives focused on modifications at the C(2) and C(7) positions. The initial exploration of various aryl ether linkages at the C(7) position led to the identification of potent dual inhibitors of SphK1 and SphK2. mdpi.com For example, derivatives with a para-fluoro (6 ) or para-cyano (7 ) substituent on the C(7)-phenoxy ring were among the best dual inhibitors. mdpi.com Subsequent modifications at the C(2) position, such as the introduction of a pyrrolidine headgroup, were undertaken to enhance hydrogen bonding within the enzyme's binding site, leading to compounds like 21 which showed improved SphK1 binding efficacy. mdpi.com These findings underscore that both the lipophilic tail (at C7) and a polar headgroup (at C2) are critical for potent SphK inhibition.

While these studies were not performed on this compound itself, the principles derived from the closely related quinoline and quinoline-dione scaffolds provide a strong foundation for the rational design of novel analogues with enhanced biological activities.

Emerging Research Areas and Future Trajectories for 1 Methylquinoline 2,4 1h,3h Dione Chemistry

Applications in Advanced Materials Science

The quinoline-2,4-dione framework is gaining attention for its potential use in the creation of new functional materials. Its rigid, planar structure and conjugated π-system are key features that can be harnessed for applications in optics and material protection.

Compounds based on the quinoline-2,4-dione scaffold are being investigated as luminophores, which are substances that emit light under certain conditions. researchgate.net Their inherent fluorescence is a property that could be fine-tuned by chemical modification, making them suitable for use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes for bio-imaging. Research into related quinoline-derived unsymmetrical squaraine dyes has demonstrated their potential in photodynamic therapy, highlighting the capacity of the quinoline (B57606) core to be part of photophysically active systems. nih.gov

Furthermore, these compounds show promise as optical brighteners. researchgate.net Optical brighteners absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it in the blue region, making materials appear cleaner, brighter, and less yellow. The potential for 1-methylquinoline-2,4(1H,3H)-dione in this area lies in its ability to be incorporated into polymers or textiles to enhance their aesthetic qualities.

The development of effective UV absorbers is critical for protecting materials like plastics, coatings, and even cosmetics from degradation caused by ultraviolet radiation. researchgate.netperformanceadditives.us Quinoline-2,4-dione-based compounds have been identified as having potential as UV absorbers. researchgate.net These molecules can absorb harmful UV radiation and dissipate the energy safely as heat, preventing the photochemical degradation of the material they are incorporated into. researchgate.net The mechanism often involves an excited-state intramolecular proton transfer, a process that allows for the rapid and harmless dissipation of absorbed energy. researchgate.net The this compound structure is a candidate for developing new UV absorbers with high photostability and compatibility with a wide range of materials.

Development of Chiral Recognition Agents utilizing Quinoline-2,4(1H,3H)-dione Scaffolds

Chiral recognition is a critical process in pharmaceutical development, asymmetric synthesis, and separation science. The creation of agents that can distinguish between enantiomers (mirror-image isomers) of a chiral molecule is of significant interest. While direct research into this compound as a chiral recognition agent is still an emerging area, its scaffold holds considerable promise.

The rigid quinoline-2,4(1H,3H)-dione core provides a well-defined three-dimensional structure. This rigidity is a desirable trait for a chiral selector, as it reduces conformational flexibility and can lead to more specific and predictable interactions. The scaffold offers multiple sites for functionalization—specifically the N1-position (occupied by a methyl group in the target compound) and the C3-position—where chiral moieties can be attached. By introducing chiral auxiliaries at these positions, it is theoretically possible to create a chiral environment that allows for stereoselective interactions with other molecules through forces like hydrogen bonding, π-π stacking, and steric hindrance. This could enable its use in applications such as chiral stationary phases for chromatography or as a chiral shift reagent in NMR spectroscopy.

Exploration in Agricultural Chemistry and Crop Protection

The search for new, effective, and selective agents for crop protection is a constant endeavor in agricultural chemistry. The quinoline-2,4-dione scaffold is being explored for its potential biological activities, including as an antifungal agent. researchgate.net

A compelling case for the potential of this scaffold in agriculture comes from research on the closely related quinazoline-2,4-dione derivatives. These compounds have been successfully designed as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in plants for the biosynthesis of plastoquinone (B1678516) and tocopherol, and its inhibition leads to the bleaching of leaves and ultimately the death of the weed.

| Compound ID | Substituents | Target Weeds | Activity | Reference |

| 11d | N1-ethyl, N3-phenyl | Broadleaf weeds, grasses | Strong post-emergent herbicidal activity at 37.5 g AI ha⁻¹ | moldb.com |

| 11h | N1-ethyl, N3-(o-tolyl) | Broadleaf weeds, grasses | Superior post-emergent herbicidal activity to mesotrione (B120641) at 37.5 g AI ha⁻¹ | moldb.com |

This table showcases the herbicidal activity of quinazoline-2,4-dione analogs, suggesting a promising research avenue for the quinoline-2,4-dione scaffold.

The success of these quinazoline-based herbicides suggests that the this compound core is a highly promising scaffold for the development of new crop protection agents. By analogy, modifying the structure of this compound could lead to the discovery of novel herbicides or fungicides with unique modes of action or improved selectivity, potentially offering new solutions for managing resistant weeds and plant pathogens.

Innovation in Catalytic Methodologies for this compound Synthesis

The growing interest in quinoline-2,4-diones has spurred the development of innovative and efficient synthetic methods. researchgate.net Traditional synthetic routes are being replaced by modern catalytic processes that offer higher yields, shorter reaction times, and improved sustainability. Research has focused on one-pot, multi-component reactions that allow for the construction of complex molecular architectures in a single step. For instance, a three-component reaction involving an aniline, an aldehyde, and barbituric acid has been used to synthesize related pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones efficiently. researchgate.net

For the synthesis of the core quinoline-2,4-dione structure and its derivatives, various catalytic approaches are being explored. researchgate.net This includes the use of specific oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent for functional group transformations on the scaffold. nih.gov Furthermore, drawing inspiration from the synthesis of analogous quinazoline-diones, green chemistry approaches such as using carbon dioxide as a C1 source in the presence of a catalyst are being investigated. bldpharm.com These innovations in catalytic synthesis are crucial for making this compound and its derivatives more accessible for research and potential commercial applications.

Multi-Target Directed Ligand Design Strategies based on the this compound Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The "one-molecule-one-target" paradigm of drug discovery has shown limitations in treating such diseases. This has led to the rise of multi-target directed ligand (MTDL) design, a strategy aimed at creating a single molecule that can modulate multiple targets simultaneously. researchgate.net

The this compound scaffold is an excellent candidate for MTDL design. Its structure can be systematically modified at various positions to incorporate different pharmacophores, each designed to interact with a specific biological target.

Research on quinoline-2,4(1H,3H)-dione analogs has already demonstrated their potential as selective ligands for cannabinoid receptors (CB1R and CB2R), which are implicated in inflammatory diseases. nih.gov A key finding was that the substitution pattern on the quinoline ring dictates the biological activity, with C5- or C8-substituted analogs acting as agonists, while C6- or C7-substituted versions behave as antagonists. nih.gov This tunability is central to MTDL design.

By strategically functionalizing the this compound core, it is conceivable to develop MTDLs that, for example, combine a c-Met kinase inhibitor with a VEGFR-2 inhibitor for cancer therapy, or an acetylcholinesterase inhibitor with an antioxidant moiety for Alzheimer's disease. This approach represents a sophisticated and promising future trajectory for the therapeutic application of the this compound scaffold.

Q & A

Q. How are oxidative degradation pathways characterized for this compound?

- Oxidation with KMnO₄ in acidic media yields quinoline-2,3-dione derivatives, monitored via TLC and LC-MS. Radical intermediates are trapped using spin-trapping agents (e.g., DMPO) and analyzed by EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.